![molecular formula C13H10N4O3S B1383357 Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate CAS No. 1803589-99-2](/img/structure/B1383357.png)

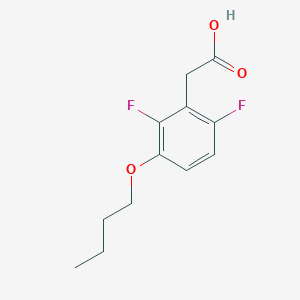

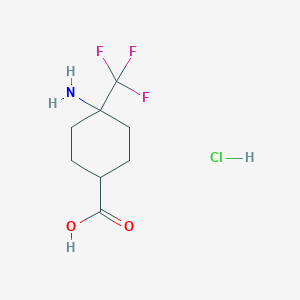

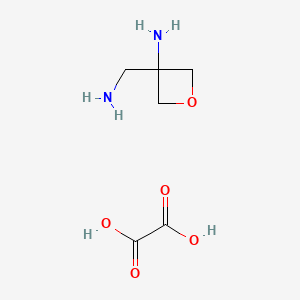

Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate

Descripción general

Descripción

Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate is a complex organic compound. It contains several functional groups and rings, including a pyridine ring, an oxadiazole ring, and a thiazole ring1. However, specific information about this compound is not readily available in the literature.

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, substituted pyridines with diverse functional groups can be synthesized via the remodeling of (Aza)indole/Benzofuran skeletons1. However, the exact synthesis process for Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate is not specified in the retrieved literature.Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Unfortunately, specific details about the molecular structure of this compound are not available in the retrieved literature.Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, given its multiple functional groups and rings. However, the exact chemical reactions involving Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate are not specified in the retrieved literature.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its complex structure and multiple functional groups. However, specific details about the physical and chemical properties of Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate are not available in the retrieved literature.Aplicaciones Científicas De Investigación

Application 1: Neuroprotective Agents for Parkinson’s Disease

- Summary of the Application: This compound is being studied for its potential as a neuroprotective agent in the treatment of Parkinson’s Disease. The main goal of the study was to optimize previously identified α-syn aggregation inhibitors of 5-(4-pyridinyl)-1,2,4-triazole chemotype in terms of in vivo efficacy .

- Methods of Application/Experimental Procedures: The researchers measured the prevention of the fibrillization process using light scattering and a ThT binding assay . They also tested the compound’s ability to prevent neurodegeneration produced by the neurotoxin MPTP by investigating the levels of tyrosine hydroxylase (TH) and α-syn in the midbrain .

- Results/Outcomes: The study resulted in the identification of ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (15), which displayed the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia as well as to affect the levels of PD markers after the administration of the same neurotoxin .

Application 2: Non-linear Optics

- Summary of the Application: This study focused on the arrangement of intercalated molecules N-(pyridin-4-yl)pyridin-4-amine (AH) and its derivatives within a layered structure of zirconium 4-sulfophenylphosphonate . These materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators and deflectors .

- Methods of Application/Experimental Procedures: The researchers used classical molecular simulation methods for a description of an arrangement of intercalated molecules . The intercalated molecules were placed between SO3H groups of the host layers . Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .

- Results/Outcomes: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers . The researchers calculated the dipole moments of the AH, AMe and ANO2 guests in the final models to illustrate potential use of these materials in non-linear optics .

Application 3: Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

- Summary of the Application: This study focused on the synthesis and biomedical applications of 1H-Pyrazolo[3,4-b]pyridines . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

- Methods of Application/Experimental Procedures: The researchers analyzed the diversity of the substituents present at positions N1, C3, C4, C5, and C6, and the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .

- Results/Outcomes: The study resulted in the synthesis of more than 300,000 1H-pyrazolo[3,4-b]pyridines which are included in more than 5500 references (2400 patents) up to date .

Safety And Hazards

The safety and hazards associated with this compound are not clear from the retrieved literature. However, similar compounds can cause irritation of the digestive tract when ingested in large amounts3.

Direcciones Futuras

The future directions for research on this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. However, specific future directions are not specified in the retrieved literature.

Propiedades

IUPAC Name |

ethyl 4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3S/c1-2-19-13(18)12-15-9(7-21-12)11-16-10(17-20-11)8-3-5-14-6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKXTRKXQOTMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=NC(=NO2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

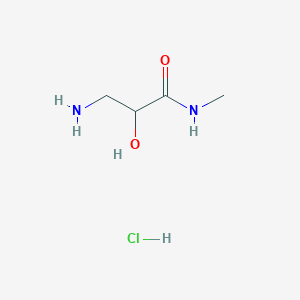

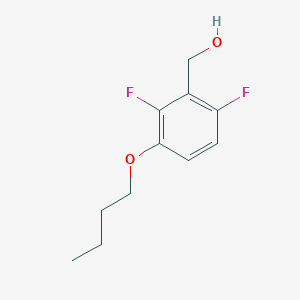

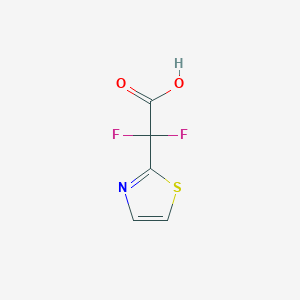

![3-[(2-aminoethyl)(methyl)amino]-N-methylpropanamide dihydrochloride](/img/structure/B1383280.png)

![tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate](/img/structure/B1383292.png)